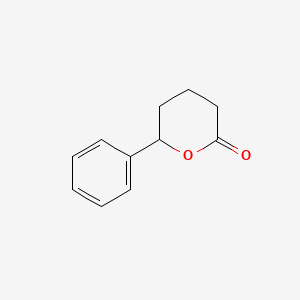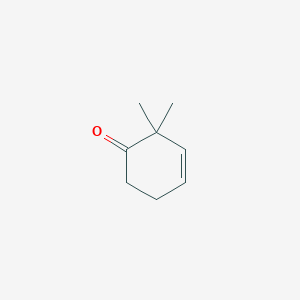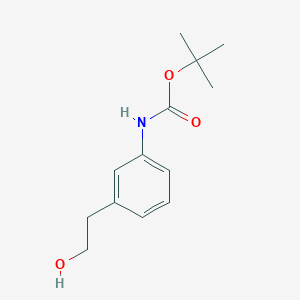
2-(6-Fluoroquinolin-2-yl)ethanol
Übersicht
Beschreibung
2-(6-Fluoroquinolin-2-yl)ethanol: is an organic compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom in the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(6-Fluoroquinolin-2-yl)ethanol typically begins with commercially available 6-fluoroquinoline.
Grignard Reaction: One common method involves the Grignard reaction. 6-Fluoroquinoline is reacted with ethylmagnesium bromide in an anhydrous ether solvent to form the intermediate this compound.
Hydrolysis: The intermediate is then hydrolyzed to yield the final product. The reaction conditions often include a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(6-Fluoroquinolin-2-yl)ethanol can undergo oxidation to form 2-(6-fluoroquinolin-2-yl)acetaldehyde or 2-(6-fluoroquinolin-2-yl)acetic acid.
Reduction: The compound can be reduced to form 2-(6-fluoroquinolin-2-yl)ethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation: 2-(6-Fluoroquinolin-2-yl)acetic acid.
Reduction: 2-(6-Fluoroquinolin-2-yl)ethane.
Substitution: 2-(6-Fluoroquinolin-2-yl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Used in studies to understand enzyme inhibition mechanisms.
Medicine
Drug Development: Investigated for its potential use in developing drugs for treating infections and other diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Wirkmechanismus
The mechanism by which 2-(6-Fluoroquinolin-2-yl)ethanol exerts its effects involves:
Molecular Targets: It may target bacterial enzymes or receptors, disrupting their normal function.
Pathways: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Chloroquinolin-2-yl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-(6-Bromoquinolin-2-yl)ethanol: Contains a bromine atom in place of fluorine.
2-(6-Methylquinolin-2-yl)ethanol: Features a methyl group instead of a halogen.
Uniqueness
Chemical Stability: The presence of the fluorine atom enhances the compound’s stability compared to its chloro and bromo analogs.
Biological Activity: Fluorine substitution often increases the compound’s biological activity, making it more effective in its applications.
2-(6-Fluoroquinolin-2-yl)ethanol stands out due to its unique combination of stability and activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-(6-fluoroquinolin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-2-4-11-8(7-9)1-3-10(13-11)5-6-14/h1-4,7,14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGMWAWDVEDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCO)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B7967979.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)


![7-Azabicyclo[4.2.0]octan-2-one](/img/structure/B7967998.png)
![2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B7968005.png)
![1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968007.png)
![5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968009.png)

